tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is a nitrogen-containing heterocyclic compound notable for its spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and synthesis. The compound is classified under the category of spiro compounds, which are characterized by the presence of two or more rings that share a single atom.
The compound is identified by the CAS number 1899102-21-6 and has a molecular formula of C14H26N2O2, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. Its molecular weight is approximately 254.37 g/mol. The structural complexity of this compound makes it a significant subject of study in organic chemistry and pharmacology.
The synthesis of tert-butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multi-step reactions that can include the following methods:
For example, one synthetic route involves adding tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate to a cooled solution containing dichloropyrimidine and Hunig's base in dichloromethane, followed by heating and subsequent purification steps .
The molecular structure of tert-butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate features a spirocyclic arrangement with two nitrogen atoms incorporated into its framework. Its structural representation can be summarized as follows:
The spiro structure contributes to its unique chemical properties, influencing its reactivity and interaction with biological systems.
tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for tert-butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is primarily investigated concerning its potential pharmacological effects. While specific mechanisms may vary depending on the target biological pathways, general processes include:
The physical properties of tert-butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate include:
Chemical properties include:
tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several potential applications:
The synthesis of tert-butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1899102-21-6, MW: 254.37 g/mol) relies on meticulously designed multi-step sequences to construct its spirocyclic core. One industrially viable approach begins with a Michael addition-cyclization cascade: dimethyl maleate reacts with a primary amine precursor under basic conditions (tetrabutylammonium iodide, KF, DMSO, 40°C) to form a cyclic diester intermediate. Subsequent catalytic hydrogenation (Raney Ni, H₂, MeOH) reduces the double bond and simultaneously facilitates lactam formation, yielding the spiro[4.5]decane skeleton. This route achieves an 86% yield after silica gel purification (gradient: petroleum ether/EtOAc), demonstrating high efficiency for scale-up [5].
Alternative pathways leverage ring-closing strategies using tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 336191-17-4) as a precursor. N-Alkylation at the secondary amine position (C1) introduces the methyl group via reductive amination (NaBH₃CN, formaldehyde) or direct alkylation (CH₃I, K₂CO₃). The Boc group remains intact during this transformation, underscoring its orthogonal stability [9] .
Table 1: Key Synthetic Intermediates and Conditions
Intermediate | CAS Number | Reaction Role | Key Transformation | |
---|---|---|---|---|
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | 1158749-94-0 | Lactam precursor | Hydrogenation substrate | [6] |
tert-Butyl 6-hydroxy-2,8-diazaspiro[4.5]decane-8-carboxylate | 1367774-49-9 | Functionalized intermediate | Enables C6 derivatization | [3] |
Dimethyl maleate | – | Michael acceptor | Cyclization initiator | [5] |
The Boc group in tert-butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate exemplifies strategic nitrogen protection for spirocyclic diamines. Its steric bulk prevents unwanted quaternization at N8 during methylation at N1, crucial for regioselectivity. Deprotection employs acidic conditions (TFA/DCM or HCl/dioxane) to regenerate the secondary amine without disrupting the spiro architecture [9] [6].
For chiral resolution, derivatives like the 3-ethyl carboxylate variant undergo enzymatic hydrolysis or diastereomeric salt formation. L-Gulonic acid resolves racemates via crystallization from solvents like 2-methyltetrahydrofuran/heptane, achieving >99% ee for single enantiomers. This is critical for synthesizing stereoselective kinase inhibitors [10]. Orthogonal protection using Cbz groups (removable via hydrogenation) allows sequential functionalization of both nitrogens, enabling access to asymmetric analogs [10].
Stereoselective construction of the 1-methyl-2,8-diazaspiro[4.5]decane scaffold demands precision catalysis. Asymmetric hydrogenation using chiral Rh or Pd catalysts (e.g., DuPhos-Pd complexes) converts prochiral enol ester intermediates into lactams with up to 92% ee. The Boc group’s electron-withdrawing nature enhances substrate coordination to the metal center, improving enantioselectivity [10].
Enzymatic desymmetrization of diesters (e.g., pig liver esterase) generates chiral acids, which cyclize to spirocycles with controlled stereochemistry. Computational modeling predicts stereochemical outcomes: log P values (~1.78) and TPSA (~41.6 Ų) indicate moderate membrane permeability, guiding catalyst selection for bioactive molecule synthesis [10].
Table 2: Catalytic Systems for Stereoselective Synthesis
Catalyst Type | Substrate | ee (%) | Key Advantage | Ref |
---|---|---|---|---|
Raney Ni/H₂ | Unsaturated diester | – | Non-chiral reduction | [5] |
DuPhos-Pd | Enol ester precursor | 92 | High enantioselectivity | [10] |
Lipase B (Candida antarctica) | Diethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate | 85 | Mild conditions | [10] |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0